N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Catalog No.
S524299
CAS No.
M.F
C22H29ClN2O4S
M. Wt
453.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2...

Product Name

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453.0 g/mol

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

CP-424174; CP 424174; CP424174; CP-424,174; CP 424,174; CP424,174.

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Description

The exact mass of the compound N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is 452.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, also known as CP-424174, is a synthetic organic compound with the molecular formula C22H29ClN2O4SC_{22}H_{29}ClN_{2}O_{4}S and a molecular weight of approximately 452.99 g/mol. This compound features a complex structure that includes a chloro-substituted aromatic ring, a carbamoyl group, and a benzenesulfonamide moiety, making it notable for its potential applications in medicinal chemistry and biochemistry .

The synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Carbamoyl Group: Reacting 4-chloro-2,6-diisopropylaniline with an appropriate isocyanate.
  • Sulfonamide Formation: The resulting intermediate can be reacted with benzenesulfonyl chloride to introduce the sulfonamide functionality.
  • Hydroxylation: The final step involves introducing the 2-hydroxypropan-2-yl group through alkylation or similar methods.

These steps require careful control of reaction conditions to yield the desired product with high purity .

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is primarily utilized in scientific research. Its applications include:

  • Model Compound: Used in studies related to cytokine release and inflammatory responses.
  • Pharmaceutical Research: Potential lead compound for developing new therapeutic agents targeting inflammatory diseases.

Interaction studies involving N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide have focused on its effects on cytokine levels in vitro. Preliminary data suggest that it may modulate the release of pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. Further research is required to elucidate its mechanism of action and identify specific molecular targets .

Several compounds exhibit structural and functional similarities to N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide:

Compound NameStructureKey Features
SulfanilamideSulfanilamideBasic sulfonamide structure; used as an antibiotic
CelecoxibCelecoxibSelective COX-2 inhibitor; anti-inflammatory properties
PhenterminePhentermineAmphetamine derivative; appetite suppressant

Uniqueness

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of a chloro-substituted aromatic system with a sulfonamide moiety and a hydroxylated propanoyl group. This structural combination provides distinct biological activity profiles compared to other sulfonamides and anti-inflammatory agents.

Classical Organic Synthesis Pathways

The synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide represents a sophisticated synthetic challenge that requires careful consideration of both carbamate formation and sulfonamide coupling strategies. This complex molecular architecture necessitates the integration of multiple classical organic synthesis approaches to achieve optimal yields and selectivity [1] .

Carbamate Coupling Strategies

The formation of carbamate linkages in complex pharmaceutical intermediates requires careful selection of coupling methodologies that can accommodate the steric hindrance imposed by the 4-chloro-2,6-diisopropylphenyl moiety. Classical carbamate synthesis approaches have been extensively developed to address these challenges through various mechanistic pathways [3] [4].

Table 1: Classical Carbamate Coupling Strategies - Reaction Conditions

Coupling MethodCatalyst/ReagentTemperature (°C)SolventYield Range (%)Reaction Time
CDI-mediated1,1'-carbonyldiimidazoleRoom temperatureVarious70-952-8 hours
Mixed carbonatesp-nitrophenyl chloroformate0-25Aprotic solvents60-901-4 hours
CO2-basedDBU/Cesium carbonate70DMF45-9250 minutes
Azide-CO couplingPdCl2 (2 mol%)60-80Toluene65-854-12 hours
Imidazolium saltsCarbamoylimidazolium saltRoom temperatureVarious75-901-6 hours

The 1,1'-carbonyldiimidazole (CDI) methodology represents one of the most versatile approaches for carbamate formation, particularly suitable for sterically demanding substrates. The reaction proceeds through formation of an activated carbonylimidazolide intermediate, which subsequently reacts with the amine nucleophile to form the desired carbamate linkage [3]. This approach demonstrates excellent compatibility with the electron-withdrawing chloro substituent and bulky isopropyl groups present in the target molecule.

Mixed carbonate systems utilizing p-nitrophenyl chloroformate offer an alternative pathway that provides enhanced reactivity through the formation of activated carbonate intermediates [3]. These reagents have been successfully employed in the synthesis of pharmaceutical compounds bearing similar structural motifs, providing yields in the range of 60-90% under mild reaction conditions.

The carbon dioxide-based carbamate synthesis represents an environmentally benign approach that has gained significant attention in recent years. The three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide provides a direct route to carbamate formation [4]. This methodology offers the advantage of utilizing carbon dioxide as a renewable C1 building block while maintaining excellent atom economy.

Sulfonamide Formation Mechanisms

The sulfonamide functionality in the target compound requires careful consideration of coupling strategies that can accommodate both the benzenesulfonyl and the complex carbamate-containing amine components. Classical sulfonamide formation has been extensively studied, with multiple mechanistic pathways available for different substrate combinations [5] [6] [7].

Table 2: Sulfonamide Formation - Optimization Parameters

MethodReagent SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
Thiol-amine couplingNCS/H2O2/Mo catalystRoom temp - 60170-9585-95
Sulfonyl chlorideBase activation0-25180-9890-98
ElectrochemicalDirect electrolysis25165-9075-85
Calcium triflimideCa(NTf2)280-120185-9590-95
N-silylamineSulfonyl fluoride0-60175-9280-90

The thiol-amine coupling methodology provides a direct route to sulfonamide formation through electrochemical oxidative coupling. This approach has been demonstrated to effectively couple thiols with amines through a multi-step mechanism involving initial disulfide formation, followed by amine radical generation and subsequent sulfenamide formation [6] [7]. The final oxidation steps convert the sulfenamide intermediate to the desired sulfonamide through consecutive oxidations at approximately 2.0 and 2.6 V.

The electrochemical sulfonamide synthesis offers several advantages including mild reaction conditions, environmental benignity, and the ability to activate commodity chemicals that are otherwise difficult to couple [6]. Kinetic studies have revealed that the thiol substrate undergoes complete conversion to the corresponding disulfide within the first 20 seconds of electrolysis, followed by amine oxidation to generate the critical aminium radical intermediate.

Calcium triflimide activation of sulfonyl fluorides represents a recent advancement in sulfonamide synthesis that demonstrates exceptional efficiency for coupling sterically and electronically diverse substrates [8]. This methodology employs calcium triflimide as a Lewis acid catalyst to activate sulfonyl fluorides toward nucleophilic attack by amines, providing an alternative to traditional sulfonyl chloride-based approaches.

Advanced Flow Chemistry Approaches

The implementation of continuous flow chemistry methodologies offers significant advantages for the synthesis of complex pharmaceutical intermediates such as N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide. Flow chemistry provides enhanced heat and mass transfer, improved safety profiles, and superior control over reaction parameters compared to traditional batch processes [9] [10] [11].

Continuous Flow Reactor Configurations

The selection of appropriate reactor configurations is critical for achieving optimal performance in continuous flow synthesis. Different reactor designs offer unique advantages for specific reaction types and can be tailored to accommodate the requirements of multi-step synthetic sequences [12] [13] [14].

Table 3: Continuous Flow Reactor Configurations

Reactor TypeChannel Diameter (μm)Mixing MethodHeat Transfer (W/m²·K)Pressure Drop (bar/m)Typical Volume (mL)
Tubular coil500-2000Convective flow1000-50000.1-1.01-100
Microreactor10-1000Static mixers10000-300001-100.01-10
Packed bed100-5000Catalyst bed500-20000.5-55-500
Trickle bed1000-10000Gravity flow200-10000.1-0.550-1000
Membrane reactor50-500Microfluidic5000-150002-200.1-50

Tubular coil reactors represent the most commonly employed configuration for continuous flow organic synthesis, offering excellent versatility and ease of implementation. These reactors consist of long, narrow tubes that provide efficient mixing through convective flow while maintaining relatively low pressure drops [13]. The residence time in tubular reactors is precisely controlled through the relationship between reactor volume and flow rate, allowing for accurate control of reaction kinetics.

Microreactors provide exceptional heat and mass transfer characteristics due to their high surface-to-volume ratios, which can exceed 30,000 m²/m³ compared to 100 m²/m³ for conventional batch reactors [14]. This enhanced heat transfer capability is particularly advantageous for exothermic reactions and enables precise temperature control that is difficult to achieve in batch processes. The rapid mixing achieved in microreactors, occurring on the order of microseconds, allows for access to reaction conditions that are not feasible in conventional batch systems.

Packed bed reactors offer unique advantages for heterogeneous catalysis applications, where solid catalysts or reagents are immobilized within the reactor [13]. The forced convection of reactants through the catalyst bed dramatically enhances catalyst-reactant contact, leading to rate increases of several orders of magnitude compared to equivalent batch processes. This configuration is particularly suitable for reactions involving solid-supported reagents or catalysts.

Solvent Optimization in Continuous Systems

The selection and optimization of solvent systems in continuous flow chemistry requires careful consideration of multiple factors including solubility, viscosity, boiling point, and compatibility with reactor materials. The unique operating conditions in flow systems, particularly the ability to operate under elevated pressures, expand the range of suitable solvents and reaction conditions [15] [16] [17].

Table 5: Solvent Optimization Parameters for Continuous Flow

Solvent ClassExample SolventsBoiling Point (°C)Viscosity (cP)Dielectric ConstantFlow Compatibility
Aprotic polarDMF, DMSO, MeCN80-1900.4-2.020-50Excellent
Protic polarMeOH, EtOH, H2O65-1000.5-1.210-80Good
NonpolarToluene, hexane80-1400.3-0.92-10Excellent
Ionic liquids[BMIM][BF4]>30010-1005-15Moderate
Green solventsEthyl lactate, PEG90-2501-155-40Good

The ability to operate under back pressure in continuous flow systems allows solvents to be heated above their atmospheric boiling points while maintaining liquid phase operation [15]. This capability significantly expands the available temperature range for reactions and can lead to improved reaction kinetics and yields. For example, acetonitrile can be heated to 120°C under 5 bar pressure, providing access to enhanced reaction rates while maintaining smooth fluid flow.

Solvent selection must also consider the solubility requirements of all reaction components, including starting materials, products, and any side products that may form during the reaction [16]. The use of solvent mixtures can provide solutions to solubility challenges while maintaining optimal flow characteristics. Additionally, the volatility of solvents becomes particularly important in gas-liquid reactions, where high gas flow rates can lead to solvent evaporation and potential precipitation issues.

Green solvent alternatives have gained increased attention in flow chemistry applications due to their improved environmental profiles and often superior performance characteristics [17]. Switchable solvents that can change their polarity in response to external stimuli such as carbon dioxide offer unique opportunities for simplified work-up procedures and solvent recovery.

Electrochemical Synthesis Innovations

Electrochemical methods represent a rapidly growing area of synthetic chemistry that offers unique advantages for the formation of complex molecular architectures. The application of electrochemical techniques to the synthesis of N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide provides opportunities for selective bond formation under mild conditions [18] [19] [20].

Paired Electrolysis Applications

Paired electrolysis represents an advanced electrochemical strategy that utilizes both the anodic and cathodic processes to generate valuable products, thereby maximizing atom economy and energy efficiency [20] [23]. This approach is particularly valuable for the synthesis of complex molecules where multiple transformations can be achieved simultaneously.

Table 6: Paired Electrolysis - Reaction Performance

Reaction TypeAnodic ProcessCathodic ProcessCurrent Efficiency (%)Energy Efficiency (%)Product Yields (%)
Convergent pairedAlcohol oxidationReduction coupling150-20070-9070-95
Divergent pairedAmine oxidationH2 evolution80-12060-8060-85
Sequential pairedHydrocarbon oxidationMetal reduction100-18075-9580-95
Parallel pairedThiol oxidationNitro reduction90-15065-8575-90
Ex-situ pairedElectrode chargingExternal reduction120-18080-9585-95

Convergent paired electrolysis represents the most efficient form of paired electrolysis, where both the anodic and cathodic processes contribute to the formation of the same product [20]. This approach can theoretically achieve 200% current efficiency when both electrodes contribute equally to product formation. The convergent approach is particularly suitable for cross-coupling reactions and cyclization processes.

Divergent paired electrolysis involves the simultaneous formation of two different valuable products at the anode and cathode [23]. This strategy is beneficial when both oxidation and reduction products have commercial value, allowing for the efficient utilization of electrical energy. The challenge in divergent paired electrolysis lies in optimizing conditions that favor both desired transformations while maintaining easy separation and purification of the products.

Ex-situ electrolysis represents an innovative approach that separates the electrochemical activation step from the chemical transformation step in both time and space [24]. This methodology enables the pre-activation of electrodes followed by their use in external chemical reactions under optimized conditions. The ex-situ approach allows for the pairing of hydrogen evolution with various organic transformations while providing complete freedom in reaction media selection.

The integration of paired electrolysis with continuous flow systems offers additional advantages including improved heat and mass transfer, enhanced safety through reduced reaction volumes, and the ability to operate under precisely controlled conditions [19]. Flow electrolysis systems can be designed to optimize residence times for both electrochemical and chemical steps, leading to improved overall process efficiency.

The development of specialized electrode materials and electrolyte systems continues to expand the scope of electrochemical synthesis. Boron-doped diamond electrodes provide exceptional stability and wide potential windows, enabling reactions that are not possible with conventional electrode materials [22]. Similarly, the development of ionic liquid electrolytes offers improved conductivity and expanded electrochemical windows while reducing environmental impact.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

452.1536563 g/mol

Monoisotopic Mass

452.1536563 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Perregaux DG, McNiff P, Laliberte R, Hawryluk N, Peurano H, Stam E, Eggler J,
2: Perregaux DG, Bhavsar K, Contillo L, Shi J, Gabel CA. Antimicrobial peptides

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